Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

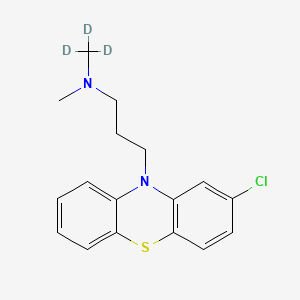

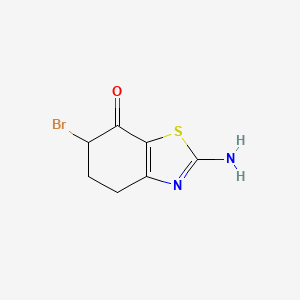

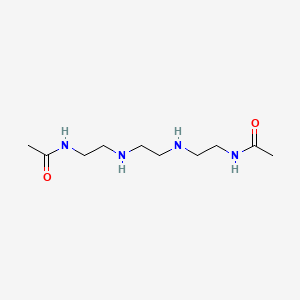

Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride, also known as Z-RR-AMC, is a compound with the empirical formula C30H39N9O6 . It is used as a cathepsin B substrate in zymography analysis of protease in feces extract . It also serves as a fluorogenic peptide substrate to determine the matrix metalloproteinase enzyme activity .

Molecular Structure Analysis

The molecular weight of Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride is 621.69 g/mol . The SMILES string representation of the molecule isCl.CC1=CC(=O)Oc2cc(NC(=O)C(CCCNC(N)=N)NC(=O)C(CCCNC(N)=N)NC(=O)OCc3ccccc3)ccc12 . Chemical Reactions Analysis

Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride acts as a substrate in enzymatic reactions. It is used in cathepsin B activity assays and as a fluorogenic peptide substrate to determine the matrix metalloproteinase enzyme activity .Physical And Chemical Properties Analysis

Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride is a powder form compound . It has a quality level of 200 and contains approximately 4% isopropanol impurities . The compound should be stored at a temperature of -20°C .Aplicaciones Científicas De Investigación

Cathepsin B Substrate

Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride is used as a substrate for cathepsin B, a protease enzyme . This application is particularly useful in zymography analysis of protease in feces extract .

Cathepsin B Activity Assay

This compound is also used in cathepsin B activity assays . Cathepsin B is a cysteine protease that is involved in various physiological and pathological processes. By using Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride as a substrate, researchers can measure the activity of cathepsin B.

Matrix Metalloproteinase Enzyme Activity

Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride serves as a fluorogenic peptide substrate to determine the matrix metalloproteinase enzyme activity . Matrix metalloproteinases (MMPs) are a group of enzymes that degrade the extracellular matrix, a function that is crucial in many biological processes such as embryogenesis, tissue remodeling, and wound healing.

Plasma Kallikrein Assay

This compound is a substrate for the fluorogenic assay of plasma kallikreins . Plasma kallikreins are serine proteases that play important roles in blood coagulation, inflammation, and blood pressure regulation.

Glandular Kallikrein Assay

Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride is also used in the fluorogenic assay of glandular kallikreins . Glandular kallikreins are a subgroup of kallikreins found in various glandular tissues and have diverse physiological functions.

Cathepsin L and Papain Substrate

This compound is a substrate for cathepsin L and papain . Both cathepsin L and papain are cysteine proteases, and their activities can be measured using Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride as a substrate.

Mecanismo De Acción

Target of Action

Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride, also known as N-alpha-cbz-arg-arg7-amido-4-methylcoumarinhydrochloride, primarily targets cathepsin B , a protease enzyme. It also serves as a substrate for plasma and glandular kallikreins . These enzymes play crucial roles in protein degradation and regulation of biological processes.

Mode of Action

This compound acts as a fluorogenic substrate for its target enzymes . When cleaved by these enzymes, it releases a fluorescent signal, allowing the activity of the enzymes to be monitored. This makes it a valuable tool for studying the activity of these enzymes in various biological contexts.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the proteolytic pathway . By acting as a substrate for cathepsin B and kallikreins, it participates in the breakdown of proteins. The downstream effects of this can vary widely depending on the specific biological context.

Result of Action

The cleavage of Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride by its target enzymes results in the release of a fluorescent signal . This can be used to monitor the activity of these enzymes in real-time. The specific molecular and cellular effects would depend on the role of the enzymes in a given biological context.

Safety and Hazards

Propiedades

IUPAC Name |

benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39N9O6.ClH/c1-18-15-25(40)45-24-16-20(11-12-21(18)24)37-26(41)22(9-5-13-35-28(31)32)38-27(42)23(10-6-14-36-29(33)34)39-30(43)44-17-19-7-3-2-4-8-19;/h2-4,7-8,11-12,15-16,22-23H,5-6,9-10,13-14,17H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,31,32,35)(H4,33,34,36);1H/t22-,23-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSNWWKWVKPXKI-SJEIDVEUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40ClN9O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Arg-Arg-Amc Hydrochloride salt | |

CAS RN |

136132-67-7 |

Source

|

| Record name | Z-Arg-Arg-7-Amido-4-methylcoumarin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl-4-chloro-2-nitrophenol](/img/structure/B590425.png)

![1H-Furo[4,3,2-DE]phthalazine](/img/structure/B590427.png)